molecular formula C16H26BrNO3 B1652803 N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609400-51-2

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B1652803
CAS No.: 1609400-51-2
M. Wt: 360.29
InChI Key: RKLYTTUGVBIUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609400-51-2 . It has a molecular weight of 360.29 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO3.BrH/c1-18-14-9-12 (10-15 (19-2)16 (14)20-3)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 360.29 .

Scientific Research Applications

Antitumor and Cytotoxic Agents

N-(3,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide derivatives have been synthesized and evaluated for potential cytotoxic and antimitotic properties. These compounds showed promising results in inhibiting tubulin polymerization and demonstrated significant cytotoxicities in cancer cell cultures. A specific derivative, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, was highlighted for its potent cytotoxicity against a variety of cancer cell lines, correlating well with its antitubulin activities (Cushman, He, Lin, & Hamel, 1993).

Iron Chelators for Oxidative Damage Protection

Research has shown that N-(3,4,5-Trimethoxybenzyl) derivatives can act as iron chelators, protecting against oxidative damage. These chelators are designed to have a low affinity for iron, thus minimizing toxicity compared to stronger chelators. A specific derivative, N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid, demonstrated efficiency in protecting human skin fibroblasts against hydrogen peroxide toxicity (Galey, Destree, Dumats, Genard, & Tachon, 2000).

Antioxidant Activities

A series of compounds bearing the 3,4,5-trimethoxybenzyloxy group, known for its free radical scavenging properties, were synthesized and evaluated. These compounds showed potent antioxidant activities, with some derivatives being highly active in DPPH radical scavenging assays (Kareem, Nordin, Heidelberg, Abdul-Aziz, & Ariffin, 2016).

Applications in Alzheimer's Disease Therapy

Research into tetrahydrosalens, including derivatives of N-(3,4,5-Trimethoxybenzyl), has shown promise for Alzheimer's disease therapy. These compounds demonstrate significant affinity for metal ions and are capable of disrupting aberrant metal-peptide interactions, which are hypothesized to play a role in the aetiology of Alzheimer's disease. Some of these derivatives have been evaluated for their potential as therapeutics in vitro (Storr, Scott, Bowen, Green, Thompson, Schugar, & Orvig, 2009).

Safety and Hazards

The safety data sheet (SDS) for N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide can be found online . It’s important to refer to the SDS for handling and safety information.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.BrH/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLYTTUGVBIUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-51-2
Record name Benzenemethanamine, N-cyclohexyl-3,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.